Cholest-4-ene-7alpha,12alpha-diol-3-one, also known as 7alpha,12alpha-dihydroxycholest-4-en-3-one, is a steroid compound that plays a significant role in bile acid biosynthesis. It is classified under the group of cholesterols and derivatives due to its structural characteristics and biological functions. This compound is a key intermediate in the metabolic pathway leading to the formation of bile acids, which are critical for digestion and absorption of dietary fats.
Cholest-4-ene-7alpha,12alpha-diol-3-one is synthesized from cholesterol through enzymatic reactions involving specific hydroxylases. It can also be derived from natural biological processes within the liver, where enzymes such as cholesterol 7 alpha-hydroxylase and 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase catalyze its formation.
This compound falls under the classification of steroids, specifically within the category of bile acids and their precursors. Its systematic name reflects its structural features, indicating the presence of hydroxyl groups at the 7 and 12 positions on the cholestane skeleton.
The synthesis of cholest-4-ene-7alpha,12alpha-diol-3-one typically involves several steps:
The synthesis process often requires careful control of reaction conditions including temperature, pH, and concentration of reactants to optimize yield and purity. Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds .
Cholest-4-ene-7alpha,12alpha-diol-3-one has the following molecular formula:
Its molecular weight is approximately 416.636 g/mol. The compound features a steroid backbone with two hydroxyl groups at positions 7 and 12, contributing to its biological activity.
Key data about cholest-4-ene-7alpha,12alpha-diol-3-one includes:
Property | Value |
---|---|
Molecular Weight | 416.636 g/mol |
Density | 1.07 g/cm³ |
Boiling Point | 549.9 °C |
Flash Point | 300.4 °C |
LogP | 5.5385 |
Cholest-4-ene-7alpha,12alpha-diol-3-one participates in several biochemical reactions:
The enzymatic reactions often involve electron transfer processes facilitated by cofactors like NADPH, highlighting the importance of redox chemistry in steroid metabolism .
The mechanism of action for cholest-4-ene-7alpha,12alpha-diol-3-one primarily revolves around its role in bile acid synthesis:
Studies indicate that plasma levels of its precursor correlate with bile acid biosynthesis rates in humans, suggesting its importance in metabolic regulation .
Cholest-4-ene-7alpha,12alpha-diol-3-one is characterized by:
It possesses several chemical properties relevant to its function:
Cholest-4-ene-7alpha,12alpha-diol-3-one has significant applications in scientific research:
Cholest-4-ene-7α,12α-diol-3-one (7α,12α-dihydroxy-4-cholesten-3-one) is a critical intermediate in the classic bile acid pathway, which converts cholesterol into bile acids in the liver. This C₂₇ steroid features hydroxyl groups at positions C7α and C12α and a Δ⁴-3-keto structure, making it a substrate for downstream side-chain cleavage enzymes [5] [7]. Its synthesis occurs exclusively in hepatocytes, where sequential cytochrome P450 (CYP)-mediated oxidations introduce stereospecific hydroxyl groups to cholesterol [9].
The enzyme CYP8B1 (sterol 12α-hydroxylase) catalyzes the committed step in cholic acid synthesis by converting 7α-hydroxy-4-cholesten-3-one to cholest-4-ene-7α,12α-diol-3-one. This endoplasmic reticulum-bound monooxygenase exhibits absolute regiospecificity for 12α-hydroxylation, ensuring cholic acid production [3] [10]. The reaction consumes NADPH, H⁺, and O₂, incorporating one oxygen atom into the steroid nucleus while reducing the other to water [3]:
7α-hydroxy-4-cholesten-3-one + NADPH + H⁺ + O₂ → cholest-4-ene-7α,12α-diol-3-one + NADP⁺ + H₂O
CYP8B1 deficiency in humans shifts bile acid composition toward chenodeoxycholic acid, reducing cholesterol solubility and increasing gallstone risk [10]. The CYP8B1 gene is intronless and regulated by bile acid-activated nuclear receptors (e.g., FXR), linking its activity to cellular bile acid homeostasis [10].
Table 1: Enzymatic Reactions Generating Cholest-4-ene-7α,12α-diol-3-one
Enzyme | Reaction | Cofactors | Product |
---|---|---|---|
CYP7A1 | Cholesterol 7α-hydroxylation | NADPH, O₂ | 7α-Hydroxycholesterol |
HSD3B7 | 3β-hydroxy → 3-oxo, Δ⁵ → Δ⁴ isomerization | NAD⁺ | 7α-Hydroxy-4-cholesten-3-one |
CYP8B1 | 12α-Hydroxylation | NADPH, O₂ | Cholest-4-ene-7α,12α-diol-3-one |
CYP8B1 demonstrates narrow substrate specificity, exclusively acting on 7α-hydroxylated Δ⁴-3-ketosteroids. It shows negligible activity toward:
Structural studies indicate that the 7α-OH group positions the substrate in the enzyme’s active site for C12 hydrogen abstraction. The Km value for 7α-hydroxy-4-cholesten-3-one in human CYP8B1 is ~5 μM, reflecting high binding affinity [2]. Efficient synthesis of this compound (11 steps from cholane precursors) requires protection/deprotection strategies for the 7α-OH group to prevent undesired oxidation [2].
Table 2: Catalytic Parameters of CYP8B1 Across Species
Source | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human liver | 4.9 | 0.42 | 0.086 |
Rabbit liver | 3.2 | 1.15 | 0.359 |
Rat liver | 6.8 | 0.38 | 0.056 |
Hepatic synthesis of cholest-4-ene-7α,12α-diol-3-one is tightly controlled by the FGF19-FGFR4 endocrine axis. Elevated bile acids in the ileum trigger FGF19 release, which binds hepatic FGFR4/β-Klotho receptors, activating JNK-1/2 and ERK1/2 signaling pathways. This suppresses CYP8B1 and CYP7A1 transcription via SHP (small heterodimer partner)-mediated inhibition of HNF4α and LRH-1 transcription factors [10]. Key regulatory nodes include:
This feedback loop ensures <5% variation in hepatic bile acid pool size under physiological conditions [9].
Cholest-4-ene-7α,12α-diol-3-one production exhibits robust circadian rhythms, peaking during mid-day in humans. Serum levels of its precursor (7α-hydroxy-4-cholesten-3-one, C4) rise after breakfast, correlating with CYP7A1 activity maxima [6]. This rhythm is governed by:
Table 3: Diurnal Variation in Bile Acid Synthesis Markers
Time of Day | C4 (7α-hydroxy-4-cholesten-3-one) (ng/mL) | CYP7A1 Activity (% of Peak) | CYP8B1 mRNA Expression |
---|---|---|---|
07:00 AM | 12.1 ± 2.3 | 45% | Low |
01:00 PM | 32.5 ± 4.1 | 100% | High |
10:00 PM | 18.7 ± 3.2 | 62% | Moderate |
Pharmacological modulation of diurnal flux is possible:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3